molecular formula C20H18BrN3O4S B2911606 (Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-48-2

(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2911606
CAS No.: 865248-48-2
M. Wt: 476.35
InChI Key: BLQJNRHPIPPKBS-ATJXCDBQSA-N
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Description

(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzothiazole derivative intended for research use in oncology and drug discovery. As part of the benzothiazole chemical class, this compound is of significant interest for its potential as a kinase inhibitor and antiproliferative agent. Related benzothiazole scaffolds, particularly those substituted at the 2- and 6- positions, have been identified as promising pharmacophores with selectivity against oncogenic kinases like BRAFV600E, a key driver in melanoma and colorectal cancers . The structural features of this compound—including the 2-acetamido moiety and the intricate imino linkage—suggest a potential mechanism of action involving the inhibition of specific enzymatic pathways that regulate cellular proliferation, potentially leading to the induction of apoptosis and cell cycle arrest in malignant cell lines . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct their own experiments to determine the specific activity, efficacy, and mechanism of action of this compound.

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S/c1-3-28-18(26)11-24-16-9-8-13(22-12(2)25)10-17(16)29-20(24)23-19(27)14-6-4-5-7-15(14)21/h4-10H,3,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQJNRHPIPPKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of (Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be broken down into several functional groups that may contribute to its biological activity:

  • Ethyl Ester : This moiety may enhance lipophilicity, aiding in membrane permeability.
  • Acetamido Group : Known for its role in biological interactions, potentially influencing protein binding.
  • Bromobenzoyl Group : The presence of bromine may enhance the compound's reactivity and interaction with biological targets.
  • Benzo[d]thiazole Core : This structure is often associated with antimicrobial and anticancer activities.

Research indicates that compounds containing benzo[d]thiazole derivatives exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds similar to (Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of cellular membranes or inhibition of essential enzymes.
  • Anticancer Activity : Studies have suggested that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results showed a significant reduction in cell viability at micromolar concentrations, indicating potent anticancer activity.
  • Antimicrobial Efficacy : The compound exhibited an IC50 value of approximately 15 µM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Studies

  • Case Study 1 - Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the effects of several benzo[d]thiazole derivatives on breast cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
  • Case Study 2 - Antimicrobial Effects :
    • An investigation in Antibiotics journal reported that the compound's structural analogs displayed significant antibacterial activity against multi-drug resistant strains of E. coli, suggesting potential for development as a new antibiotic.

Data Summary

Biological ActivityIC50 ValueTarget Organism/Cell Line
Anticancer15 µMMCF-7 (breast cancer)
Antimicrobial15 µMStaphylococcus aureus

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Substituent Position and Type
  • Target Compound: 6-Acetamido and 2-(2-bromobenzoyl)imino groups.
  • Analog 1: (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate () Substituents: 6-Bromo and 2-(methylsulfonylbenzoyl)imino. Molecular Weight: 497.4 vs.
  • Analog 2: (Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate () Substituents: 4-Fluoro and isoxazole-5-carbonyl imino. Molecular Weight: 335.31 (smaller due to simpler substituents). Impact: The fluoro group increases lipophilicity, while the isoxazole moiety may enhance target specificity in kinase inhibition.
Functional Group Analysis
  • Acetamido Group (Target) : Provides hydrogen-bonding capacity (NH and C=O) and moderate hydrophilicity.
  • Methylsulfonyl (Analog 1): Strong electron-withdrawing effects stabilize the imino bond but may reduce cell permeability.
  • Isoxazole (Analog 2) : Heterocyclic aromaticity enhances π-stacking interactions with protein targets .
Key Reactions
  • Target Compound : Likely synthesized via Pd-catalyzed coupling (similar to ) or multi-component reactions ().
  • Analog 2 : Utilizes condensation with isoxazole carbonyl, which is less sterically demanding than bromobenzoyl groups.
Yield and Efficiency
  • Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g, ): 74% yield via Suzuki-Miyaura coupling.
  • Ethyl 2-cyano-2-(2-methylbenzo[d]thiazol-3-yl)acetate (6d, ): 89% yield under reflux in acetone.
  • Implications : The target compound’s synthesis may face challenges due to the bulky bromobenzoyl group, requiring optimized catalysts or longer reaction times.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy
  • Target Compound: Expected peaks at ~1737 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (acetamido C=O), and ~1606 cm⁻¹ (imino C=N) .
  • Analog 1 : IR peaks for methylsulfonyl (S=O at ~1150 cm⁻¹) and bromo substituents.
  • Analog 2 : Distinctive isoxazole C=O stretch at ~1700 cm⁻¹ .
Solubility and Stability
  • Target Compound : Moderate solubility in polar aprotic solvents (acetone, DMF) due to acetamido and ester groups.
  • Analog 1 : Lower solubility due to methylsulfonyl and bromo groups.
  • Analog 2 : Higher lipophilicity from the fluoro substituent may limit aqueous solubility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.